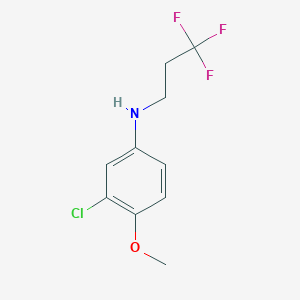
3-Chloro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group at the third position, a methoxy group at the fourth position, and a trifluoropropyl group attached to the nitrogen atom of the aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline can be achieved through a multi-step process involving the following key steps:
Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Chlorination: The amino group is chlorinated to introduce the chloro group at the third position.
Alkylation: Finally, the aniline derivative is alkylated with 3,3,3-trifluoropropyl bromide to obtain the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dechlorinated aniline derivatives.
Substitution: Substituted aniline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoropropyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-methoxyaniline: Lacks the trifluoropropyl group, resulting in different chemical and biological properties.
4-Methoxyaniline: Lacks both the chloro and trifluoropropyl groups, making it less reactive and less lipophilic.
3-Chloro-4-methoxy-N-methylaniline: Contains a methyl group instead of a trifluoropropyl group, leading to different reactivity and applications.
Uniqueness
3-Chloro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical properties such as increased lipophilicity and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
919486-95-6 |
|---|---|
Molekularformel |
C10H11ClF3NO |
Molekulargewicht |
253.65 g/mol |
IUPAC-Name |
3-chloro-4-methoxy-N-(3,3,3-trifluoropropyl)aniline |
InChI |
InChI=1S/C10H11ClF3NO/c1-16-9-3-2-7(6-8(9)11)15-5-4-10(12,13)14/h2-3,6,15H,4-5H2,1H3 |
InChI-Schlüssel |
AZHBOZNKPKWVKO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)NCCC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


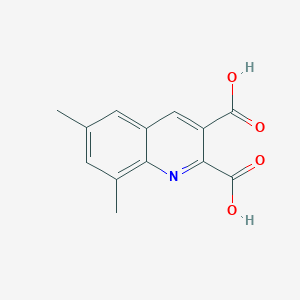
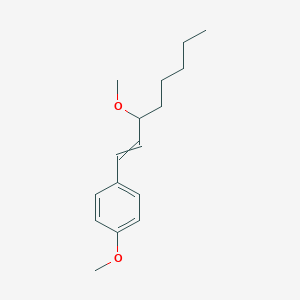
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B12617684.png)
![2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol](/img/structure/B12617692.png)
![2-Methyl-8-nitro-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one](/img/structure/B12617694.png)
![{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}(5-chloro-1H-indol-3-yl)acetic acid](/img/structure/B12617711.png)
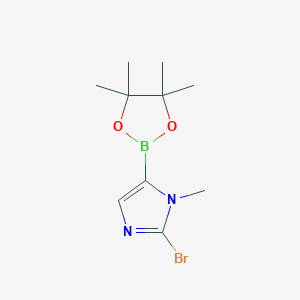
![2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol;oxalic acid](/img/structure/B12617718.png)


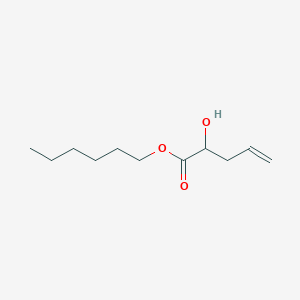
![2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate](/img/structure/B12617744.png)
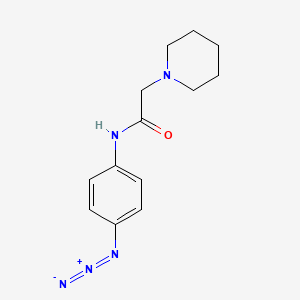
![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 6-[4-[2-[4-(5-chloro-2-benzothiazolyl)-1-piperazinyl]-1,1-dimethyl-2-oxoethoxy]phenyl]-1,3-dimethyl-](/img/structure/B12617758.png)
